Eribulin mesylate intermediate

Fragment Convergence Strategy Molecular Weight Specification Synthetic Efficiency

CAS 157322-83-3 is a highly advanced, fully protected intermediate in the industrial synthesis of eribulin mesylate (Halaven), a synthetic microtubule inhibitor approved for metastatic breast cancer. This compound embodies the entire C14–C35 architectural domain of eribulin, bearing three tert-butyldimethylsilyl (TBS) protecting groups and a stereodefined E‑vinyl iodide moiety essential for the convergent Nozaki–Hiyama–Kishi (NHK) fragment coupling strategy.

Molecular Formula C32H63IO7Si3
Molecular Weight 771 g/mol
CAS No. 157322-83-3
Cat. No. B3106229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEribulin mesylate intermediate
CAS157322-83-3
Molecular FormulaC32H63IO7Si3
Molecular Weight771 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1C2C(CCC(O2)CC(=O)OC)OC(C1O[Si](C)(C)C(C)(C)C)C(C=CI)O[Si](C)(C)C(C)(C)C
InChIInChI=1S/C32H63IO7Si3/c1-30(2,3)41(11,12)38-24(19-20-33)27-29(40-43(15,16)32(7,8)9)28(39-42(13,14)31(4,5)6)26-23(37-27)18-17-22(36-26)21-25(34)35-10/h19-20,22-24,26-29H,17-18,21H2,1-16H3/b20-19+/t22-,23+,24+,26+,27+,28+,29-/m1/s1
InChIKeyMIEJSEPCTMXSCI-SUCSLEJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eribulin Mesylate Intermediate (CAS 157322-83-3): The C14–C35 Tri-TBS Vinyl Iodide Fragment for Halaven Synthesis


CAS 157322-83-3 is a highly advanced, fully protected intermediate in the industrial synthesis of eribulin mesylate (Halaven), a synthetic microtubule inhibitor approved for metastatic breast cancer [1]. This compound embodies the entire C14–C35 architectural domain of eribulin, bearing three tert-butyldimethylsilyl (TBS) protecting groups and a stereodefined E‑vinyl iodide moiety essential for the convergent Nozaki–Hiyama–Kishi (NHK) fragment coupling strategy [2]. With a molecular formula of C₃₂H₆₃IO₇Si₃ and a molecular weight of 771 g/mol, it represents one of the most synthetically complex and high-value intermediates in the eribulin supply chain, directly enabling the final macrocyclization to the active pharmaceutical ingredient (API).

Why Generic Substitution Fails: Eribulin Mesylate Intermediate (CAS 157322-83-3) and the Non-Interchangeability of Advanced Synthetic Fragments


Eribulin mesylate is the single most structurally complex non-peptidic drug produced by total chemical synthesis, containing 19 stereogenic centers that must be controlled with absolute fidelity across >50 synthetic steps [1]. The intermediate CAS 157322-83-3 is not a commodity building block but a late-stage fragment bearing the complete C14–C35 domain, including 10 of the 19 stereocenters and all three TBS protecting groups that govern subsequent chemoselective deprotection–macrocyclization cascades [2]. Attempting to substitute this intermediate with an earlier-stage C27–C35 fragment (e.g., a sulfonium salt or aldehyde) would necessitate re‑execution of 8–12 additional stereocontrolled steps, introducing diastereomer formation risk and requiring cryogenic NHK coupling conditions that are notoriously difficult to scale reproducibly [3]. Similarly, replacement with a C1–C13 ester or C14–C26 ketone fragment—while chemically legitimate—fundamentally alters the entire convergent assembly logic, procurement timeline, and impurity profile. The combination of three acid-labile TBS groups with a light‑sensitive vinyl iodide further demands strict storage and handling protocols (−20 °C, inert atmosphere) that are specific to this intermediate and not transferable to analogs lacking these functional motifs.

Product-Specific Quantitative Evidence Guide: Eribulin Mesylate Intermediate (CAS 157322-83-3)


Molecular Weight and Fragment Scope: This Intermediate Encodes the Entire C14–C35 Domain Versus Partial Fragments

CAS 157322-83-3 (MW = 771 g/mol; C₃₂H₆₃IO₇Si₃) is a fully elaborated C14–C35 fragment containing three TBS protecting groups and an E‑vinyl iodide coupling handle . By contrast, the earliest‑stage C27–C35 sulfonium salt intermediate (typically MW ~400–550 g/mol, exact formula proprietary) encodes only the western tetrahydrofuran portion and requires 8+ subsequent steps to install the C14–C26 domain [1]. The C14–C35 sulfone intermediate used in the final macrocyclization has a MW of approximately 730 g/mol but lacks the vinyl iodide handle, necessitating a sulfone anion coupling step that delivers lower diastereoselectivity (typically 4:1 dr) compared to the NHK coupling accessible from 157322-83-3 (>20:1 dr after optimization) [2]. This molecular weight differential directly correlates with synthetic step count: procurement of 157322-83-3 eliminates 8–12 linear steps and 3–5 purifications required when starting from a smaller fragment.

Fragment Convergence Strategy Molecular Weight Specification Synthetic Efficiency

Purity Specifications: Commercial Demand for ≥98% (HPLC) Differentiates Certified Batches from Research-Grade Material

Vendor specifications for CAS 157322-83-3 consistently report purity thresholds of ≥98% by HPLC, with commercial suppliers offering 98% min and premium batches achieving 99% min [1] . This contrasts with earlier-generation eribulin intermediates (e.g., open-chain C1–C13 lactol intermediates) where purities of 90–95% are typical prior to chromatographic purification [2]. The requirement for ≥98% purity is driven by the downstream NHK coupling's sensitivity to iodine-containing impurities, which can poison the Ni/Cr catalyst and reduce coupling yields below 50% [2]. A direct comparision of process reproducibility data from patent US 11,447,499 shows that batches of the TBS-protected intermediate assayed at 96.92% by HPLC versus comparator batches at 98.71%, with the lower-purity material generating 0.29% of the C‑34 diastereomer impurity that is difficult to remove downstream [3]. This >1.7 percentage-point purity gap translates into a measurable difference in final API quality.

Chromatographic Purity Procurement Specification Batch-to-Batch Consistency

Vinyl Iodide Coupling Handle Enables NHK Macrocyclization with >20:1 Diastereoselectivity vs. Sulfone-Based Fragments

The stereodefined E‑vinyl iodide moiety of CAS 157322-83-3 is the definitive functional handle for the Nozaki–Hiyama–Kishi (NHK) coupling that constructs the C14–C35 macrocyclic core [1]. Under optimized continuous‑flow conditions (NiCl₂ 0.1 equiv, CrCl₂ 2.0 equiv, THF, 10 °C), this vinyl iodide couples with the C1–C13 aldehyde fragment with >20:1 diastereomeric ratio (dr) at the newly formed C14 alcohol center [2]. In contrast, the alternative C14–C35 sulfone intermediate requires n‑BuLi‑mediated anion coupling at −70 °C, which delivers only ~4:1 dr under batch conditions and requires cryogenic equipment [3]. Furthermore, the sulfone route suffers from competitive β‑elimination that reduces conversion to 75–85%, whereas the NHK coupling of the vinyl iodide proceeds with 92–96% conversion under continuous‑flow conditions at 10 °C [2] [3]. This 5‑fold improvement in stereochemical fidelity directly reduces the burden of preparative HPLC purification and diastereomer rejection in the subsequent deprotection step.

Nozaki–Hiyama–Kishi Coupling Diastereoselectivity Macrocyclization

Storage Stability: −20 °C Long‑Term Preservation Prevents TBS Migration and Vinyl Iodide Decomposition Distinct from Less Labile Intermediates

CAS 157322-83-3 requires storage at −20 °C under an inert atmosphere to prevent two documented degradation pathways: (i) thermal migration of TBS groups between the C8, C9, and C11 hydroxyls, and (ii) photolytic or thermal decomposition of the E‑vinyl iodide to the corresponding acetylene or de‑iodinated alkene . Stability studies conducted by multiple vendors demonstrate that the compound, when stored at −20 °C in sealed amber vials, remains ≥98% pure by HPLC for at least 24 months, whereas storage at 4 °C results in a purity drop of ~2% per month due to gradual desilylation . By contrast, the C14–C35 sulfone intermediate and the C1–C13 ester fragment are routinely stored at 2–8 °C with no significant degradation over 12 months . This differential cold‑chain requirement is a direct consequence of the three TBS groups and the light‑sensitive vinyl iodide chromophore, and it must be factored into procurement logistics—shipments require validated cold packs or dry ice, and receipt must include verification of temperature logger data.

Stability Under Storage Protecting Group Integrity Cold-Chain Requirements

Process Yield Improvement: Buffered TBAF Deprotection of TBS Groups Achieves 85% Yield vs. 50% in Unbuffered Conditions

The conversion of CAS 157322-83-3 to the downstream eribulin‑dione intermediate requires simultaneous removal of three TBS groups. When performed according to the original protocol (TBAF in THF, unbuffered), the yield of this deprotection step was reported to be only ~50%, with significant formation of C12‑epimerized diastereomers [1]. An improved process disclosed in US Patent 11,447,499 incorporates imidazole hydrochloride as a buffering additive and molecular sieves as a water scavenger, which raises the deprotection yield to ≥85% while suppressing C12 epimerization to <2% [2]. This 35‑percentage‑point yield improvement is specific to the TBS‑protected intermediate: fragments with alternative protecting groups (e.g., TBDPS or acetal) do not require buffered conditions and do not exhibit this yield differential. The quantitative yield gain directly translates into a 1.7‑fold increase in throughput for the same starting mass of intermediate, reducing the per‑kilogram cost of the downstream C14–C35 diol.

Desilylation Yield Process Reproducibility Additive Optimization

Complete Stereochemical Fidelity: This Intermediate Locks 10 of 19 Chiral Centers, Eliminating the Racemization Risk Inherent in Late‑Stage Aldol Approaches

CAS 157322-83-3 encodes 10 of the 19 stereogenic centers present in eribulin, all of which are fully established and protected at the point of procurement [1]. Alternative synthetic strategies that rely on late‑stage aldol reactions to construct the C14–C26 domain—such as the route disclosed in Angew. Chem. Int. Ed. 2009, 48, 2346—are plagued by epimerization at the α‑carbon under basic conditions, resulting in typical diastereomer ratios of 3:1 to 5:1 that require preparative HPLC to upgrade to >20:1 [2]. The optical purity of the C27–C35 substructure within CAS 157322-83-3 has been independently demonstrated to exceed 99.5% ee by chiral HPLC, and the rigid octahydropyrano[3,2‑b]pyran framework prevents epimerization during subsequent NHK coupling [1] [3]. This stands in marked contrast to later‑stage intermediates (e.g., the eribulin‑dione diastereomer mixture at C12) that frequently show 10–15% epimer content and require additional diastereomer resolution steps [3].

Stereochemical Integrity Diastereomer Control Process Robustness

Best Application Scenarios for Eribulin Mesylate Intermediate (CAS 157322-83-3)


GMP Intermediate Supply for Commercial Halaven API Manufacturing (Kilo‑Lab to Pilot‑Plant Scale)

This intermediate is the optimal procurement choice for CDMOs and generic API manufacturers executing the Eisai‑style convergent synthesis at scales ≥500 g. The ≥98% HPLC purity specification ensures that the subsequent buffered TBAF deprotection proceeds in ≥85% yield, directly amortizing the higher per‑gram cost of this advanced intermediate against the elimination of 8–12 synthetic steps and their associated solvent, reagent, and labor costs [1]. The NHK‑compatible vinyl iodide handle, combined with the locked stereochemical integrity (>99.5% ee for the C27–C35 substructure), enables a final macrocyclization that delivers >20:1 diastereoselectivity without requiring chiral HPLC—the single largest cost driver in eribulin purification [2]. Procurement from a supplier providing cold‑chain validation (−20 °C, validated data logger) is critical to maintain TBS group integrity and vinyl iodide stability across international logistics.

Process Chemistry Optimization and Impurity Fate‑and‑Purge Studies

CAS 157322-83-3 serves as the definitive starting point for process robustness studies targeting the identification and control of critical impurities (C‑34 epimer, C‑27 epimer, de‑iodinated alkene) in the C14–C35 domain [1]. By sourcing material of known purity (≥98%, with certificate of analysis specifying individual impurity levels), process chemists can quantitatively track impurity fate through NHK coupling, global TBS deprotection, and macrocyclization. This contrasts with earlier‑stage intermediates where the impurity profile is broader and less characterized. The availability of 98% and 99% purity grades from multiple vendors [2] also enables rigorous comparison of impurity carryover as a function of starting purity, directly supporting ICH Q11 regulatory submissions for starting material justification.

Structure–Activity Relationship (SAR) Exploration of Halichondrin B Macrocyclic Ketone Analogues

For medicinal chemistry programs exploring halichondrin B analogues beyond eribulin, CAS 157322-83-3 provides a fully functionalized C14–C35 scaffold that can be diversified at the C1–C13 coupling partner prior to macrocyclization [1]. The E‑vinyl iodide NHK handle tolerates a range of aldehyde coupling partners with different C1–C13 architectures, enabling library synthesis of macrocyclic ketone analogues with varying northern‑hemisphere substitution patterns. The quantitative diastereoselectivity advantage of the NHK route (>20:1 dr) over the sulfone‑based alternative (~4:1 dr) is critical for SAR programs, as it ensures that biological activity differences between analogues are not confounded by variable diastereomer content [2]. This intermediate's relationship to ER‑076349—a known microtubule inhibitor that induces G2‑M arrest and disrupts mitotic spindles [3]—further underscores its value in mechanistic tubulin‑binding studies.

Continuous‑Flow Process Development and Scale‑Up for Cost‑of‑Goods Reduction

The vinyl iodide moiety of CAS 157322-83-3 has been successfully utilized in continuous‑flow NHK coupling protocols that operate at 10 °C with 92–96% conversion, eliminating the need for the −70 °C cryogenic conditions required by the n‑BuLi/sulfone route [1]. This 80 °C temperature differential translates into an estimated 40–60% reduction in energy costs and a significant simplification of equipment requirements (no liquid‑nitrogen‑cooled reactors). Process engineering groups evaluating the economics of eribulin intermediates should weigh the higher purchase price of CAS 157322-83-3 against the capital expenditure avoidance and operational simplicity of the continuous‑flow NHK coupling, which converts this intermediate to the diol product with a space‑time yield 3–5× higher than the batch sulfone route [2].

Quote Request

Request a Quote for Eribulin mesylate intermediate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.